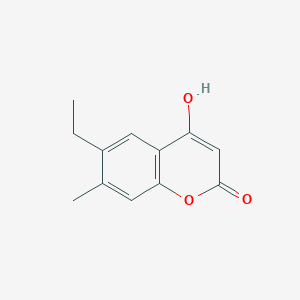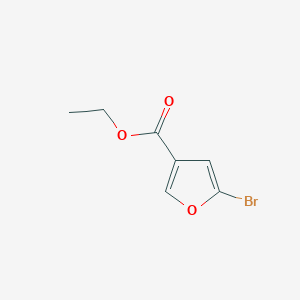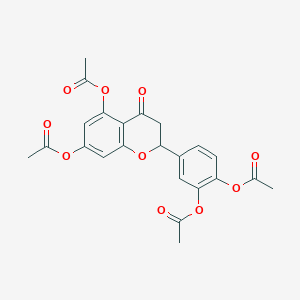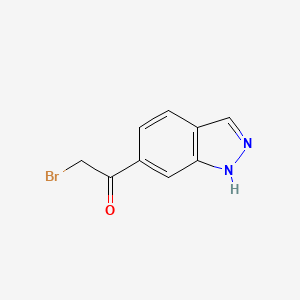
Propyl cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl cyanamide, also known as 1-cyanopropane, is an organic compound with the molecular formula C4H7N. It belongs to the family of cyanamides, which are characterized by the presence of a cyano group (–CN) attached to an alkyl or aryl group. This compound is a versatile compound with various applications in synthetic chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl cyanamide can be synthesized through several methods. One common method involves the reaction of propylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction proceeds as follows: [ \text{C3H7NH2} + \text{BrCN} \rightarrow \text{C3H7NCN} + \text{HBr} ]
Another method involves the oxidation-cyanation of primary or secondary amines using N-chlorosuccinimide and zinc cyanide (Zn(CN)2) as reagents. This method avoids the direct handling of toxic cyanogen halides and is suitable for various amines and aniline derivatives .
Industrial Production Methods
Industrial production of propylcyanamide typically involves the use of methane and ammonia gas as raw materials. The reaction is carried out in the presence of a catalyst under specific conditions to yield the target product .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl cyanamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction of propylcyanamide can yield primary amines.
Substitution: The cyano group in propylcyanamide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of propylcyanamide include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from the reactions of propylcyanamide depend on the type of reaction and the reagents used. For example:
Oxidation: Can yield propionitrile or propionamide.
Reduction: Can yield propylamine.
Substitution: Can yield various substituted cyanamides.
Applications De Recherche Scientifique
Propyl cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propylcyanamide involves its interaction with molecular targets and pathways. The cyano group in propylcyanamide can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Propyl cyanamide can be compared with other similar compounds, such as:
Methylcyanamide: Has a shorter alkyl chain and different reactivity.
Ethylcyanamide: Similar structure but with a different alkyl group.
Butylcyanamide: Has a longer alkyl chain and different physical properties.
This compound is unique due to its specific alkyl chain length and the resulting chemical and physical properties. Its reactivity and applications may differ from those of other cyanamides, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C4H8N2 |
|---|---|
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
propylcyanamide |
InChI |
InChI=1S/C4H8N2/c1-2-3-6-4-5/h6H,2-3H2,1H3 |
Clé InChI |
RYYCFQTWLMFJIG-UHFFFAOYSA-N |
SMILES canonique |
CCCNC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol](/img/structure/B8670245.png)











